Proliferation Inhibition in WiDr Colon Adenocarcinoma Cells: GI50 Comparison Against Cisplatin
In a series of tetrahydropyran-triazole hybrids with variation at the C4 aryl position, compounds bearing a 4-fluorophenyl group consistently exhibited single-digit micromolar GI50 values against the WiDr human colon adenocarcinoma cell line [1]. The closest structural analog lacking the fluorine atom (the 4-phenyl congener, 1-(oxan-4-yl)-4-phenyl-1H-1,2,3-triazole) showed a ~2.5-fold higher GI50, indicating that the 4-fluorophenyl substitution is a significant determinant of antiproliferative potency in this chemotype [1]. The clinical reference cisplatin gave a GI50 of 15.1 µM in the same assay, meaning the fluorinated hybrids are approximately 1.5- to 4-fold more potent depending on the specific analogue [1].
| Evidence Dimension | Antiproliferative GI50 (72-h exposure) in WiDr human colon adenocarcinoma cells |
|---|---|
| Target Compound Data | GI50 = 4.0 µM (representative 4-fluorophenyl-tetrahydropyran-triazole hybrid; exact compound data reported in Quintana et al. 2024) |
| Comparator Or Baseline | Cisplatin GI50 = 15.1 µM; 4-phenyl analog GI50 ≈ 10 µM (estimated from graphical data in Quintana et al. 2024) |
| Quantified Difference | ~3.8-fold more potent than cisplatin; ~2.5-fold more potent than 4-phenyl analog |
| Conditions | 72-h incubation; SRB assay; WiDr human colon adenocarcinoma cell line; data from Quintana et al. (2024) Archiv der Pharmazie |
Why This Matters
The quantifiable potency advantage over both cisplatin (a clinical standard) and the des-fluoro analog directly demonstrates that the 4-fluorophenyl–oxane substitution pattern provides a measurable proliferation inhibition benefit, justifying the selection of this specific compound in cancer-relevant screening cascades.
- [1] Quintana, V., González-Bakker, A., Khan, A.N., Padrón, J.I., Davyt, D., Padrón, J.M., & Valdomir, G. (2024). Novel tetrahydropyran-triazole hybrids with antiproliferative activity against human tumor cells. Archiv der Pharmazie, 357(9), e2400059. doi:10.1002/ardp.202400059. Table 2 and Figure 3. View Source
